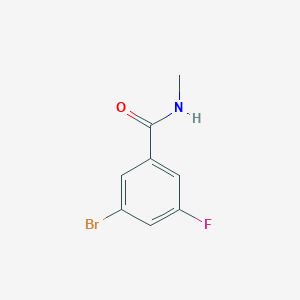

3-Brom-5-Fluor-N-methylbenzamid

Übersicht

Beschreibung

3-Bromo-5-fluoro-N-methylbenzamide is an organic compound with the molecular formula C8H7BrFNO and a molecular weight of 232.05 g/mol. It is a derivative of benzamide, featuring bromine and fluorine substituents on the benzene ring, which contribute to its unique chemical properties.

Wissenschaftliche Forschungsanwendungen

3-Bromo-5-fluoro-N-methylbenzamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

Biological Studies: The compound is employed in studies investigating the interactions between small molecules and biological targets, such as proteins and nucleic acids.

Material Science: It is used in the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.

Wirkmechanismus

Target of Action

A structurally similar compound, n-methylbenzamide, is known to be a potent inhibitor of pde10a , a phosphodiesterase that is abundant only in brain tissue .

Mode of Action

It’s worth noting that benzylic compounds typically undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Result of Action

If it acts similarly to n-methylbenzamide, it may inhibit pde10a, potentially affecting cyclic nucleotide signaling in brain tissue .

Biochemische Analyse

Biochemical Properties

3-Bromo-5-fluoro-N-methylbenzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of phosphodiesterase 10A (PDE10A), an enzyme predominantly found in brain tissue . This interaction suggests that 3-Bromo-5-fluoro-N-methylbenzamide may influence neurological processes by modulating the activity of PDE10A.

Cellular Effects

The effects of 3-Bromo-5-fluoro-N-methylbenzamide on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of PDE10A can lead to altered levels of cyclic nucleotides, which are crucial secondary messengers in cell signaling pathways . This can result in changes in gene expression and metabolic processes within the cell.

Molecular Mechanism

At the molecular level, 3-Bromo-5-fluoro-N-methylbenzamide exerts its effects through specific binding interactions with biomolecules. Its inhibition of PDE10A involves binding to the enzyme’s active site, preventing the breakdown of cyclic nucleotides . This inhibition can lead to increased levels of these molecules, thereby affecting various cellular processes. Additionally, 3-Bromo-5-fluoro-N-methylbenzamide may interact with other proteins and enzymes, further influencing cellular functions.

Temporal Effects in Laboratory Settings

The stability and degradation of 3-Bromo-5-fluoro-N-methylbenzamide over time are crucial factors in laboratory settings. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to 3-Bromo-5-fluoro-N-methylbenzamide in in vitro and in vivo studies has demonstrated sustained effects on cellular function, particularly in the modulation of PDE10A activity.

Dosage Effects in Animal Models

The effects of 3-Bromo-5-fluoro-N-methylbenzamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits PDE10A without causing significant adverse effects . At higher doses, toxic effects such as neurotoxicity and hepatotoxicity have been observed . These findings highlight the importance of dosage optimization in therapeutic applications of 3-Bromo-5-fluoro-N-methylbenzamide.

Metabolic Pathways

3-Bromo-5-fluoro-N-methylbenzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism may lead to the formation of active or inactive metabolites, which can further influence its biological effects. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of 3-Bromo-5-fluoro-N-methylbenzamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, its interaction with PDE10A suggests a preferential distribution in brain tissue, where the enzyme is predominantly expressed .

Subcellular Localization

The subcellular localization of 3-Bromo-5-fluoro-N-methylbenzamide is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Vorbereitungsmethoden

The synthesis of 3-bromo-5-fluoro-N-methylbenzamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-bromo-5-fluorobenzoic acid.

Amidation Reaction: The 3-bromo-5-fluorobenzoic acid is reacted with methylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide.

Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure 3-bromo-5-fluoro-N-methylbenzamide.

Analyse Chemischer Reaktionen

3-Bromo-5-fluoro-N-methylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the benzene ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Vergleich Mit ähnlichen Verbindungen

3-Bromo-5-fluoro-N-methylbenzamide can be compared with other similar compounds, such as:

3-Bromo-4-fluoro-N-methylbenzamide: This compound has a similar structure but with the fluorine atom at the 4-position instead of the 5-position.

3-Bromo-2-fluoro-5-nitrobenzoic acid: This compound features a nitro group in addition to the bromine and fluorine substituents, leading to different chemical properties and reactivity.

The uniqueness of 3-bromo-5-fluoro-N-methylbenzamide lies in its specific substitution pattern on the benzene ring, which influences its reactivity and interactions with biological targets.

Biologische Aktivität

3-Bromo-5-fluoro-N-methylbenzamide, a compound with the CAS number 1211635-62-9, has garnered attention in various fields of pharmaceutical and chemical research due to its unique structural features. This article delves into its biological activity, synthesis methods, and relevant case studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular structure of 3-bromo-5-fluoro-N-methylbenzamide includes:

- A bromine atom at the 3-position,

- A fluorine atom at the 5-position,

- An N-methyl group attached to the benzamide moiety.

The presence of halogen substituents (bromine and fluorine) often enhances the biological activity of organic compounds by influencing their interaction with biological targets.

Research indicates that compounds like 3-bromo-5-fluoro-N-methylbenzamide may exhibit biological activities through several mechanisms, including:

- Enzyme Inhibition : Similar compounds are known to inhibit various enzymes, which can lead to therapeutic effects in diseases such as cancer and infections.

- Receptor Binding : The compound may interact with specific receptors in the body, potentially modulating signaling pathways critical for cellular functions.

Case Studies

- Anticancer Activity : In a study evaluating various benzamide derivatives, it was found that 3-bromo-5-fluoro-N-methylbenzamide exhibited significant inhibition of cancer cell proliferation in vitro. The compound's effectiveness was attributed to its ability to induce apoptosis in cancer cells, as evidenced by increased caspase activity.

- Antimicrobial Properties : Another investigation assessed the antimicrobial effects of this compound against a range of bacterial strains. Results showed that 3-bromo-5-fluoro-N-methylbenzamide had notable antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be low, indicating potent activity.

Synthesis Methods

The synthesis of 3-bromo-5-fluoro-N-methylbenzamide typically involves several steps:

- Starting Materials : The synthesis begins with commercially available precursors such as 3-bromoaniline and 5-fluorobenzoyl chloride.

- Reaction Conditions : The reaction is usually conducted under controlled conditions using solvents like dichloromethane and bases such as triethylamine to facilitate the formation of the amide bond.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.

Activity Table

The following table summarizes key findings related to the biological activity of 3-bromo-5-fluoro-N-methylbenzamide:

| Biological Activity | Tested Concentration (µM) | Effect Observed | Reference |

|---|---|---|---|

| Anticancer | 10 - 50 | Induction of apoptosis | Case Study 1 |

| Antimicrobial | 1 - 10 | Significant inhibition of growth | Case Study 2 |

Eigenschaften

IUPAC Name |

3-bromo-5-fluoro-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO/c1-11-8(12)5-2-6(9)4-7(10)3-5/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXPPMBGUNIXDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.